N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Description
“N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is a chemical compound with the molecular formula C15H18FN3O2S2. It has an average mass of 355.451 Da and a monoisotopic mass of 355.082458 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Thiazole .Future Directions
The future directions for research on “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide” and similar compounds could include further exploration of their potential antimicrobial activity, as well as their potential use in the treatment of various diseases . Further studies could also focus on improving the synthesis process and exploring the mechanism of action of these compounds.
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c16-10-3-6-13-14(8-10)22-15(17-13)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSVBADQIRQLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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